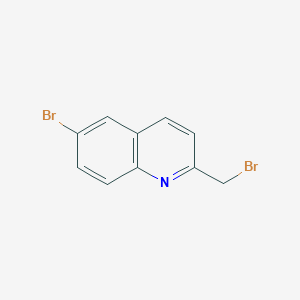
6-Bromo-2-(bromomethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(bromomethyl)quinoline is a chemical compound belonging to the quinoline family, characterized by the presence of bromine atoms at the 6th and 2nd positions of the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(bromomethyl)quinoline typically involves the bromination of 2-methylquinoline. One common method includes the use of bromine in the presence of a suitable solvent and catalyst to achieve selective bromination at the desired positions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-2-(bromomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
6-Bromo-2-(bromomethyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its biological activity and potential as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(bromomethyl)quinoline involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, influencing its binding affinity and selectivity towards biological targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparaison Avec Des Composés Similaires
6-Bromoquinoline: Similar in structure but lacks the bromomethyl group at the 2nd position.
2-Bromo-6-methylquinoline: Similar but with a methyl group instead of a bromomethyl group at the 2nd position.
6-Chloro-2-methylquinoline: Similar but with a chlorine atom instead of bromine at the 6th position.
Uniqueness: 6-Bromo-2-(bromomethyl)quinoline is unique due to the presence of two bromine atoms at specific positions, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for selective functionalization and diverse applications in various fields .
Propriétés
Formule moléculaire |
C10H7Br2N |
|---|---|
Poids moléculaire |
300.98 g/mol |
Nom IUPAC |
6-bromo-2-(bromomethyl)quinoline |
InChI |
InChI=1S/C10H7Br2N/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,6H2 |
Clé InChI |
FQOXBKKVJJQTEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=N2)CBr)C=C1Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(2-Oxocyclohexylidenemethyl)phenyl]propionic acid](/img/structure/B8591196.png)
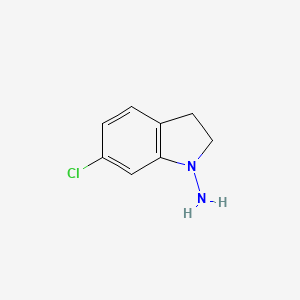
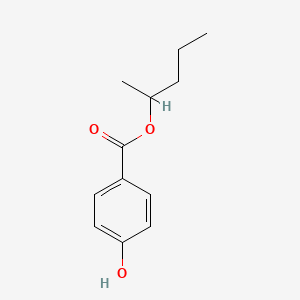

![4-[(4-methanesulfonylphenyl)methyl]piperidine](/img/structure/B8591224.png)
![Silanamine, 1,1,1-trimethyl-N-[4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B8591239.png)
![N-[2-Amino-4-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B8591268.png)
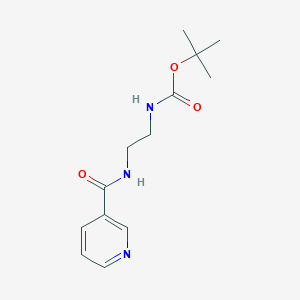
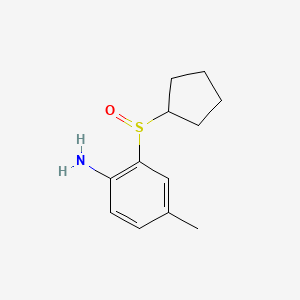
![5-Bromonaphtho[1,2-b]benzofuran](/img/structure/B8591294.png)
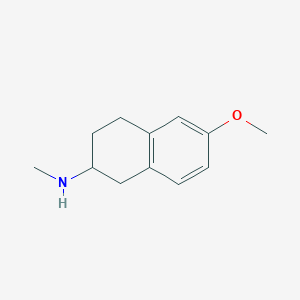
![6-bromo-N-methoxy-N-methylbenzo[d]isothiazole-3-carboxamide](/img/structure/B8591306.png)


